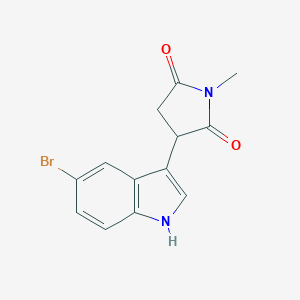

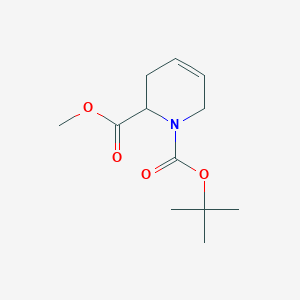

![molecular formula C17H21BO3 B190016 (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 158937-25-8](/img/structure/B190016.png)

(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid

Overview

Description

“(4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid” is a chemical compound with the molecular formula C17H21BO3 . It is also known by other names such as [4- (4-pentoxyphenyl)phenyl]boronic Acid and 4- (4-Pentyloxyphenyl)benzeneboronic acid . The compound has a molecular weight of 284.2 g/mol .

Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C17H21BO3/c1-2-3-4-13-21-17-11-7-15 (8-12-17)14-5-9-16 (10-6-14)18 (19)20/h5-12,19-20H,2-4,13H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

Boronic acids, including “(4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid”, are known to participate in various chemical reactions. For instance, they are used in Suzuki reactions and as intermediates of liquid crystals . They can also undergo protodeboronation, a process that has been utilized in formal anti-Markovnikov hydromethylation of alkenes .Scientific Research Applications

Synthetic Utility and Biological Activities : Boronic acids, including derivatives like “(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid,” are valued in organic chemistry for their role in biphenyl synthesis through palladium(0) catalyzed cross-coupling reactions with aryl halides (Suzuki reaction). They have known biological activities, although heterocyclic boronic acids are less frequently used due to synthesis challenges (Tyrrell & Brookes, 2003).

Applications in Sensing and Protein Manipulation : Boronic acids are utilized in sensing, protein manipulation, therapeutics, biological labeling, and separation. The introduction of an aminophosphonic acid group into a boronic acid, similar in concept to derivatives of “this compound,” may open new application opportunities (R. Zhang et al., 2017).

Fluorescent Chemosensors for Carbohydrates : Derivatives of boronic acids like 4-4'-Disubstituted biphenyl boronic acids are used as "turn-on" fluorescent probes. Upon binding with carbohydrate triols, these compounds can indicate stereochemical information about the carbohydrate due to their twisted intramolecular charge transfer (TICT) emissions (Oesch & Luedtke, 2015).

Catalytic Activity in Organic Reactions : Certain boronic acid derivatives have shown potential as catalysts in organic reactions. They are used in the activation of carboxylic acids, leading to the formation of amides and facilitating cycloadditions and conjugate additions with unsaturated carboxylic acids (Hall, 2019).

Antiviral Therapeutics : Phenylboronic-acid-modified nanoparticles, which could potentially include derivatives of “this compound,” have been explored as antiviral inhibitors, particularly against the Hepatitis C virus (Khanal et al., 2013).

Room-Temperature Phosphorescent and Mechanoluminescent Materials : Aryl boronic acids, through cyclic-esterification with dihydric alcohols, have been used to create organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials (Kai Zhang et al., 2018).

Molecular Recognition and Chemosensing : Boronic acids and their esters have been extensively cited in molecular recognition and chemosensing literature. They interact with bifunctional substrates like catechol, revealing significant implications for the design of future chemosensing technologies based on arylboronate scaffolds (Lei Zhu et al., 2006).

Antimicrobial Activity : Some ortho-iodobiphenylboronic acids, which are structurally related to “this compound,” have shown potential antibacterial and antifungal activity, indicating their utility in the development of new antimicrobial agents (Al‐Zoubi et al., 2020).

Safety and Hazards

The compound “(4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid” is classified as a skin irritant and eye irritant . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

Mechanism of Action

Target of Action

The primary target of (4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid, also known as [4’-(pentyloxy)[1,1’-biphenyl]-4-yl]boronic acid, is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid compound, which is formally nucleophilic, is transferred from boron to palladium . This results in the formation of a new carbon–carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key pathway affected by this compound . This reaction is widely applied in organic synthesis, enabling the creation of a broad array of diverse molecules with high enantioselectivity .

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water . This suggests that the compound’s bioavailability may be influenced by its stability in aqueous environments.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid. For instance, the compound’s stability in water can affect its efficacy in aqueous environments . Additionally, the reaction conditions, such as temperature and pH, can also impact the compound’s action and the outcome of the Suzuki–Miyaura cross-coupling reaction .

Biochemical Analysis

Biochemical Properties

(4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid plays a crucial role in biochemical reactions due to its ability to form stable complexes with diols and other biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diol-containing molecules. These interactions are essential in various biochemical processes, including enzyme inhibition and molecular recognition .

Cellular Effects

The effects of (4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of specific enzymes and proteins, leading to changes in cellular behavior. For instance, its interaction with certain kinases can alter phosphorylation events, thereby impacting signal transduction pathways .

Molecular Mechanism

At the molecular level, (4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diol-containing molecules, such as sugars and nucleotides. This binding can inhibit or activate enzymes, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of (4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where specific dosages lead to distinct biochemical and physiological responses .

Metabolic Pathways

(4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical processes. This compound can influence metabolic flux and alter metabolite levels by modulating enzyme activity and substrate availability. Its role in metabolic pathways is critical for understanding its overall impact on cellular function .

Transport and Distribution

The transport and distribution of (4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications .

Subcellular Localization

The subcellular localization of (4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. The localization of this compound is crucial for its activity and function, as it determines the specific biomolecules and pathways it interacts with .

properties

IUPAC Name |

[4-(4-pentoxyphenyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BO3/c1-2-3-4-13-21-17-11-7-15(8-12-17)14-5-9-16(10-6-14)18(19)20/h5-12,19-20H,2-4,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDYXLZXTNHAFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463507 | |

| Record name | [4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

158937-25-8 | |

| Record name | [4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Pentyloxybiphenyl-4-boronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

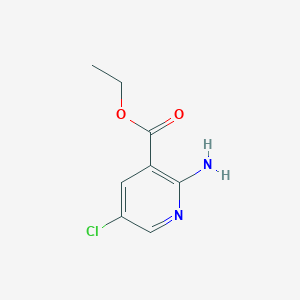

![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B189953.png)